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Compound of Interest

Compound Name:
1-Chloroisoquinoline-3-

carboxamide

CAS No.: 1152888-86-2

Cat. No.: B1372357 Get Quote

Executive Summary & Compound Identity
1-Chloroisoquinoline-3-carboxamide is a 1,3-disubstituted isoquinoline derivative

characterized by the presence of a chlorine atom at the C1 position (adjacent to the ring

nitrogen) and a carboxamide group at the C3 position. This substitution pattern significantly

alters the electronic environment of the heterocyclic core, resulting in distinct spectroscopic

signatures compared to the parent isoquinoline.[1]

Property Data

IUPAC Name 1-Chloroisoquinoline-3-carboxamide

CAS Registry Number
Not widely indexed; Analogous to 19493-44-8

(Core)

Molecular Formula C₁₀H₇ClN₂O

Molecular Weight 206.63 g/mol

Monoisotopic Mass 206.02 g/mol (³⁵Cl)

Physical State Off-white to pale yellow solid
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Synthesis & Structural Context
Understanding the synthesis is prerequisite to interpreting the spectra, particularly for

identifying solvent residuals or precursor impurities (e.g., 1-chloroisoquinoline-3-carboxylic

acid).[1]

Synthetic Pathway
The most robust route involves the N-oxidation of isoquinoline-3-carboxylic acid derivatives

followed by chlorination with phosphorus oxychloride (

).

Isoquinoline-3-carboxylic
Acid Methyl Ester

Isoquinoline-N-oxide
Intermediate

m-CPBA
DCM, RT Methyl 1-Chloroisoquinoline-

3-carboxylate

POCl3
Reflux 1-Chloroisoquinoline-

3-carboxamide

NH3 / MeOH
Ammonolysis

Click to download full resolution via product page

Figure 1: Synthetic workflow for the production of 1-Chloroisoquinoline-3-carboxamide.

Spectroscopic Analysis
Mass Spectrometry (MS)
Method: ESI+ (Electrospray Ionization, Positive Mode) or EI (Electron Impact).[1]

The mass spectrum is dominated by the characteristic chlorine isotope pattern.[1]

Molecular Ion (

): The parent peak appears at m/z 206.0 (

) and m/z 208.0 (

) with a distinct 3:1 intensity ratio, confirming the monochlorinated species.[1]

Fragmentation Pathway:

Loss of Amide (
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): Cleavage of the amide group typically yields the 1-chloroisoquinolinyl cation (m/z 162).
[1]

Loss of Chlorine (

): In high-energy collisions, loss of the radical Cl[1]• or HCl may be observed, though the
aromatic C-Cl bond is relatively stable.[1]

m/z (Ion) Identity Interpretation

206.0
Base peak (protonated

molecular ion).[1]

208.0
Isotope peak (approx. 33% of

base peak).[1]

228.0
Sodium adduct (common in

ESI).[1]

189.0
Loss of ammonia from

carboxamide.[1]

Infrared Spectroscopy (FT-IR)
Method: ATR (Attenuated Total Reflectance) or KBr Pellet.[1]

The IR spectrum confirms the functional group transformation from ester/acid to amide.[1]
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Frequency (

)
Assignment Notes

3350 - 3180 Stretch

Doublet typical of primary

amides (

).[1]

3050 Stretch (Ar)
Weak aromatic C-H stretching.

[1]

1680 - 1665
Amide I (

)

Strong, sharp band.[1] Shifted

slightly lower than esters due

to resonance.[1]

1620
Amide II (

Bend)

Characteristic bending

vibration of primary amides.

1580, 1490
/

Stretch

Isoquinoline ring skeletal

vibrations.

760 - 740 Stretch

Aromatic C-Cl stretch (often

obscured by fingerprint

region).[1]

Nuclear Magnetic Resonance (NMR)
Solvent: DMSO-

(Recommended for amide solubility) or

.[1]

H NMR (400 MHz, DMSO-

)
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The 1-chloro substituent exerts a deshielding peri-effect on the H8 proton and an inductive

effect on the ring system.[1] The H4 proton appears as a sharp singlet because position 3 is

substituted, eliminating the typical

coupling found in unsubstituted isoquinolines.[1]

Shift (

, ppm)
Multiplicity Integration Assignment

Mechanistic
Insight

8.65 Singlet (s) 1H H4

Highly

deshielded by

the C3-carbonyl

and ring current.

[1] Diagnostic

singlet (no H3

neighbor).

8.35 Doublet (d) 1H H8

Deshielded by

the peri-effect of

the C1-Chlorine

lone pairs.

8.15 Broad Singlet 1H

Amide proton

(trans to carbonyl

oxygen).[1]

8.05 Doublet (d) 1H H5
Typical aromatic

doublet.[1]

7.95 Multiplet (m) 1H H6

Overlapping

aromatic signal.

[1]

7.85 Multiplet (m) 1H H7

Overlapping

aromatic signal.

[1]

7.70 Broad Singlet 1H

Amide proton

(cis to carbonyl

oxygen).[1]
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Note: In

, the amide protons may appear broader or shift upfield (

6.0–7.5 ppm) depending on concentration and hydrogen bonding.[1]

C NMR (100 MHz, DMSO-

)
Key diagnostic carbons are the Amide Carbonyl (

) and the Chlorinated Carbon (

).[1]
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Shift (

, ppm)
Assignment Type Notes

166.5 Quaternary
Characteristic amide

carbonyl.[1]

150.2
C1 (

)
Quaternary

Deshielded by

electronegative

Chlorine and Nitrogen.

[1]

143.5 C3 Quaternary
Ipso-carbon to the

amide group.[1]

137.0 C4a Quaternary Ring junction.[1]

132.0 C8 CH
Deshielded aromatic

methine.[1]

128.5 C6/C7 CH Aromatic methines.[1]

126.0 C5 CH Aromatic methine.[1]

122.5 C4 CH
Methine adjacent to

the substituted C3.[1]

Experimental Validation Protocol
To ensure data integrity when characterizing this compound in-house:

Sample Preparation: Dissolve 5-10 mg of the solid in 0.6 mL of DMSO-

. Ensure the solution is clear; 1-chloroisoquinolines can be sparingly soluble in

.[1]

Water Suppression: If the amide peaks are obscured by the water signal in DMSO (approx.

[1] 3.3 ppm), use a solvent suppression pulse sequence, though the amide peaks (

7.7-8.2 ppm) are usually far downfield of water.[1]
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Stability Check: 1-Chloroisoquinolines are generally stable, but avoid prolonged exposure to

nucleophilic solvents (e.g., methanol) without base, as slow solvolysis at the C1 position can

occur over weeks.[1]

Structural Logic Diagram

C1-Chlorine

Deshields H8 (Peri-effect)
Induces C1 shift ~150 ppm

C3-Carboxamide

H4 becomes Singlet
Amide N-H signals appear

Click to download full resolution via product page

Figure 2: Causal relationship between structural substituents and spectroscopic observations.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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